2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide
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Overview
Description
The compound "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that share structural similarities, such as the presence of a pyrimidine ring and a thioacetamide moiety. The first paper discusses crystal structures of compounds with a 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide core, which suggests a close relation to the compound of interest . The second paper explores the reaction of 2-acetoacetamidopyridines with phosgene, leading to the formation of pyrido[1,2-a]pyrimidin-4-ones . These studies contribute to the understanding of the chemical behavior and structural properties of pyrimidine-containing compounds.
Synthesis Analysis
The synthesis of the compound is not explicitly detailed in the provided papers. However, the synthesis of similar compounds involves the formation of a thioacetamide bridge, as seen in the first paper, where the pyrimidine ring is linked to a benzene ring via a methylene group . This suggests that the synthesis of "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" might involve a similar strategy, possibly starting with a 4,6-dimethylpyrimidin-2-yl precursor and introducing the thioacetamide functionality through a suitable sulfur-containing reagent.
Molecular Structure Analysis
The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at significant angles to the benzene ring, as evidenced by the intramolecular N—H⋯N hydrogen bond that stabilizes this conformation . This information can be extrapolated to predict that "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" may also exhibit a folded structure with potential intramolecular hydrogen bonding, contributing to its stability.
Chemical Reactions Analysis
The provided papers do not directly address the chemical reactions of "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide". However, the second paper indicates that reactions involving acetoacetamidopyridines and phosgene can lead to the formation of chlorinated pyrimidinones . This suggests that the compound of interest may also undergo reactions with electrophilic reagents like phosgene, potentially leading to chlorination or other transformations at the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide" are not described in the provided papers. Nonetheless, the structural analysis of similar compounds suggests that the compound may exhibit solid-state stability due to intramolecular hydrogen bonding . The presence of a hydroxy group in the compound of interest may also influence its solubility in polar solvents and its potential to form additional hydrogen bonds, affecting its physical properties and reactivity.
Scientific Research Applications
Anticonvulsant Agent Research
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide derivatives have been explored for potential anticonvulsant properties. Severina et al. (2020) conducted a study synthesizing these derivatives as possible anticonvulsants. They found that these compounds demonstrated moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. One particular derivative, 4-bromophenyl acetamide, showed significant activity, reducing seizure duration and lethality in laboratory animals (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antitumor Activity
The compound's derivatives have also been studied for their antitumor activities. Qu et al. (2006) synthesized rare earth metal (III) complexes with 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide and tested their suppression ratios against various tumor cells, finding that some complexes were superior to the ligand itself (Qu, Wang, Liu, Song, Wang, & Jia, 2006).
Antimicrobial Agent Research
This compound has been a basis for synthesizing various derivatives with potential antimicrobial properties. Hossan et al. (2012) created a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using 2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide. Some of these compounds displayed good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Ion Recognition and Electrochemical Properties
The compound has been evaluated for its ion recognition and electrochemical properties. Yao-ting (2007) found that the compound showed good selective-recognition ability to Cu2+ and Pb2+ ions, indicating potential applications in analytical chemistry and environmental monitoring (Yao-ting, 2007).
Safety And Hazards
Specific safety and hazard information for “2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide” is not available in the search results.
Future Directions
As for future directions, it’s difficult to predict without more specific information about the compound and its applications. However, given the interest in pyrimidine derivatives in various fields of research2, it’s likely that further studies could reveal more about the potential uses and properties of “2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to consult scientific literature or experts in the field.
properties
IUPAC Name |
2-(5-hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-4-7(13)5(2)11-8(10-4)14-3-6(9)12/h13H,3H2,1-2H3,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXQNILWCLLKIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC(=O)N)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388151 |
Source
|
Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)thio]acetamide | |
CAS RN |
890641-01-7 |
Source
|
Record name | 2-[(5-Hydroxy-4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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